1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one
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Overview
Description
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one is a complex organic compound that combines the structural features of phenothiazine and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one typically involves the following steps:
Formation of Phenothiazine Derivative: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Benzimidazole Formation: The benzimidazole moiety is prepared by the condensation of o-phenylenediamine with carbon disulfide.
Coupling Reaction: The final step involves coupling the phenothiazine derivative with the benzimidazole derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents, respectively.
Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one is unique due to its combined structural features of phenothiazine and benzimidazole, which may confer distinct biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C21H15N3OS2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C21H15N3OS2/c25-20(13-23-15-8-2-1-7-14(15)22-21(23)26)24-16-9-3-5-11-18(16)27-19-12-6-4-10-17(19)24/h1-12H,13H2,(H,22,26) |
InChI Key |
XWNSDEQRWLFVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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